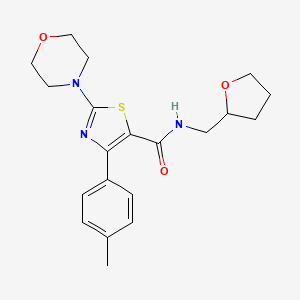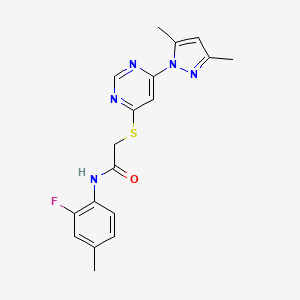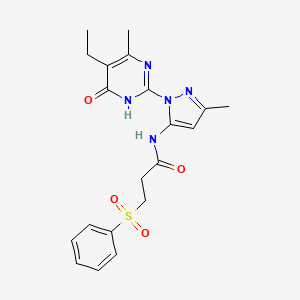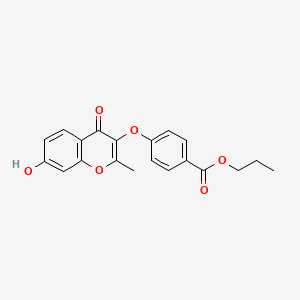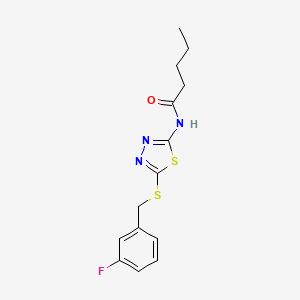
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mechanism Of Action
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell proliferation, survival, and migration. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been shown to inhibit the activation of other kinases, such as AKT and ERK, which are involved in B-cell receptor signaling.
Biochemical and Physiological Effects
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the reduction of tumor burden. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been shown to inhibit the migration of B-cells, preventing them from infiltrating other tissues and organs. In addition, Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been shown to modulate the immune system, enhancing the anti-tumor immune response.
Advantages And Limitations For Lab Experiments
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of BTK, its well-tolerated toxicity profile, and its ability to enhance the efficacy of other targeted therapies and chemotherapy. However, one limitation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate is its potential for off-target effects, which may affect the interpretation of experimental results.
Future Directions
For the development and evaluation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate include the evaluation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate in combination with immunotherapy and the development of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate analogs with improved pharmacological properties.
Synthesis Methods
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate can be synthesized using a multi-step process involving various chemical reactions. The synthesis method involves the use of tert-butylamine, 4-bromo-2-methylpyrazole-3-carboxylic acid, and other reagents to produce the final product. The synthesis method has been optimized to improve the yield and purity of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate.
Scientific Research Applications
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has shown potent anti-tumor activity and has been well-tolerated. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been evaluated in combination with other targeted therapies and chemotherapy, showing enhanced efficacy compared to single-agent treatment.
properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)8-7(11)6(5-12)13-14(8)4/h5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBFPFKSCVNWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NN1C)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

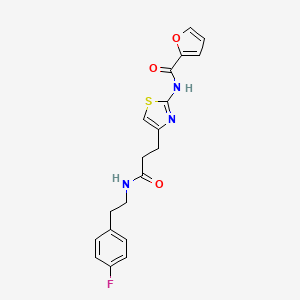
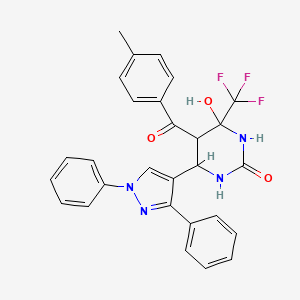
![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689585.png)

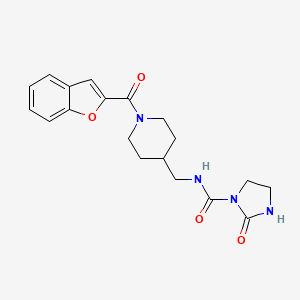
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2689590.png)
